(3-Hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone
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Overview
Description
(3-Hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone is a complex organic compound that features a piperidine ring, a quinoline moiety, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperidine and quinoline intermediates. One common method involves the condensation of 3-hydroxypiperidine with quinoline-3-carbaldehyde under acidic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as iodosylbenzene or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxopiperidin-1-yl derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to inhibit cholinesterase enzymes.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes. For example, its inhibition of cholinesterase enzymes is achieved through binding to the active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone
- (Piperidin-1-yl)quinolin-3-yl)methylene hydrazinecarbothioamide
- 4-Hydroxypiperidine
- 4-Aminopiperidine
Uniqueness
This compound stands out due to its unique combination of a piperidine ring, a quinoline moiety, and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3-hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-20-8-4-10-25(15-20)22(27)18-6-3-7-19(12-18)23-13-16-11-17-5-1-2-9-21(17)24-14-16/h1-3,5-7,9,11-12,14,20,23,26H,4,8,10,13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPHTQYKMSMBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)NCC3=CC4=CC=CC=C4N=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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